molecular formula C21H22ClNO8S B13844144 Clopidogrel Acyl-b-D-glucuronide

Clopidogrel Acyl-b-D-glucuronide

Cat. No.: B13844144
M. Wt: 483.9 g/mol
InChI Key: TUBQAJBXTWIXFX-RTXXPOPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clopidogrel Acyl-b-D-glucuronide is a metabolite of the antiplatelet drug clopidogrel. This compound is formed through the glucuronidation process, where clopidogrel is conjugated with glucuronic acid. It plays a significant role in the pharmacokinetics and pharmacodynamics of clopidogrel, particularly in its interaction with cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clopidogrel Acyl-b-D-glucuronide is synthesized through the enzymatic glucuronidation of clopidogrel carboxylic acid. This reaction is primarily mediated by UDP-glucuronosyltransferase enzymes, specifically UGT2B7, UGT2B4, and UGT2B17 . The reaction conditions typically involve the use of human liver and intestine microsomes, along with cofactors such as UDP-glucuronic acid .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, ensuring that the metabolite is produced efficiently for further pharmacokinetic studies and drug development .

Chemical Reactions Analysis

Types of Reactions: Clopidogrel Acyl-b-D-glucuronide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis reaction results in the formation of clopidogrel carboxylic acid, while oxidation can lead to the formation of various oxidative metabolites .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out under acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide. Oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate .

Major Products Formed: The major products formed from the hydrolysis of this compound include clopidogrel carboxylic acid and glucuronic acid. Oxidation reactions can yield a variety of oxidative metabolites, depending on the specific conditions and reagents used .

Properties

Molecular Formula

C21H22ClNO8S

Molecular Weight

483.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17+,18-,21-/m0/s1

InChI Key

TUBQAJBXTWIXFX-RTXXPOPYSA-N

Isomeric SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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